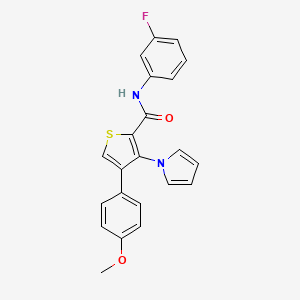
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship
Studies have demonstrated the synthesis and biological evaluation of various acetamide derivatives as opioid kappa agonists. For instance, Barlow et al. (1991) described the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists. These compounds, including those with substituted-aryl groups at C1, showed potent analgesic effects in mouse models (Barlow et al., 1991). Similarly, Costello et al. (1991) discussed the use of conformational analysis in developing potent opioid kappa agonists, further emphasizing the importance of structure-activity relationships in designing effective analgesics (Costello et al., 1991).
Antioxidant and Antimicrobial Activities
Research has also explored the antioxidant and antimicrobial potentials of compounds within this class. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities, finding significant in vitro antioxidant properties (Chkirate et al., 2019). Moreover, Nunna et al. (2014) investigated the antimicrobial activities of novel heterocyclic compounds with a sulfamido moiety, highlighting their potential in treating bacterial and fungal infections (Nunna et al., 2014).
Antifungal and Anticancer Applications
Further studies have focused on the antifungal and anticancer applications of acetamide derivatives. Altındağ et al. (2017) designed and synthesized a series of compounds to address drug-resistant fungal infections, demonstrating significant antifungal activity against Candida species (Altındağ et al., 2017). Similarly, Evren et al. (2019) synthesized thiazole derivatives and studied their anticancer activity, identifying compounds with selective cytotoxicity against lung adenocarcinoma cells (Evren et al., 2019).
Corrosion Inhibition and Synthetic Methodologies
Research by Yıldırım and Cetin (2008) focused on the synthesis of acetamide derivatives for corrosion inhibition, indicating their potential in protecting metals against corrosion in acidic and oil media (Yıldırım & Cetin, 2008). Moreover, studies on the synthetic methodologies for constructing acetamide-based compounds, such as those by Chikaoka et al. (2003), have contributed to the development of novel synthetic routes and applications in natural product synthesis (Chikaoka et al., 2003).
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-23-17-12-6-5-11-16(17)20-19(22)18(21-13-7-8-14-21)15-9-3-2-4-10-15/h2-14,18H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZDPXZLCWXVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2965732.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2965733.png)
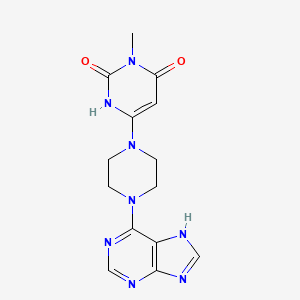
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2965736.png)
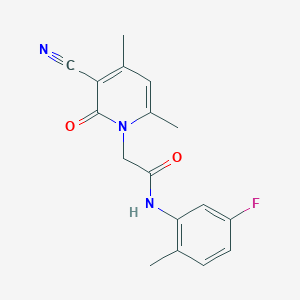
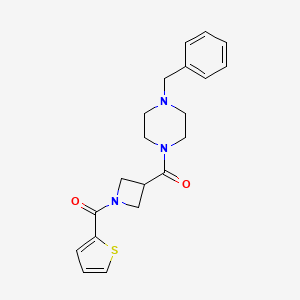
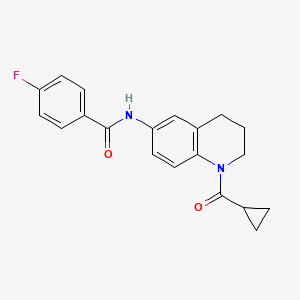
![3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2965744.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2965745.png)
![N-(4-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2965747.png)
